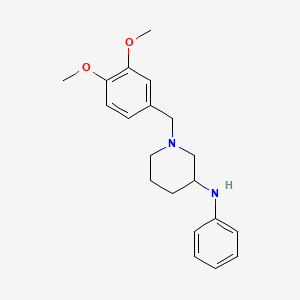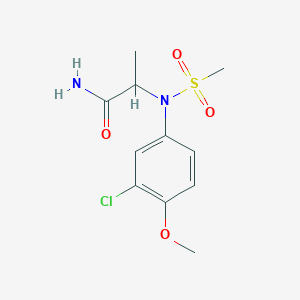![molecular formula C18H28N2O2 B6081746 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6081746.png)
2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
作用机制
The mechanism of action of 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of enzymes involved in cell growth and proliferation. Additionally, this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models, leading to a reduction in inflammation.
实验室实验的优点和局限性
The advantages of using 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its insecticidal and fungicidal properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which may limit its bioavailability and effectiveness.
未来方向
There are several future directions for research on 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine. One potential direction is to further study its potential as an anticancer agent, with a focus on its mechanism of action and its effectiveness in animal models. Additionally, further research could be conducted on the insecticidal and fungicidal properties of this compound, with a focus on its potential as a crop protection agent. Finally, future research could also explore the potential of this compound in materials science, such as its use as a building block for the synthesis of novel materials.
合成方法
The synthesis of 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine involves the reaction of 4-pyridinecarboxylic acid with 2-(4-methylpentyl)amine to form the corresponding amide. The amide is then treated with thionyl chloride to generate the acid chloride, which is reacted with morpholine to give the final product. The yield of the synthesis process is dependent on various factors, including the reaction conditions, the purity of the starting materials, and the reaction time.
科学研究应用
2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In the field of agriculture, 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine has been studied for its potential as a pesticide. This compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection.
属性
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)4-3-5-17-14-20(12-13-22-17)18(21)7-6-16-8-10-19-11-9-16/h8-11,15,17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFMYVFNWLKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)

![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)
![methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate](/img/structure/B6081719.png)
![2-[2-(4-morpholinyl)ethyl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6081721.png)
![N-cyclohexyl-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B6081729.png)
![7-(2,3-difluorobenzyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6081732.png)
![5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B6081754.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6081760.png)
![2-methoxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6081761.png)
